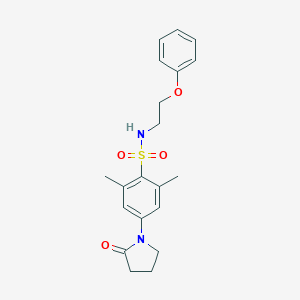
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide, also known as NSC-631570, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has demonstrated promising results in preclinical studies, showing potential as a therapeutic agent for various types of cancer.
Mechanism of Action
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide exerts its anti-tumor activity through multiple mechanisms. It has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell growth and survival. This compound also inhibits the activity of heat shock protein 90 (HSP90), which plays a critical role in the stability and function of many oncogenic proteins. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development and progression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to inhibit the migration and invasion of cancer cells, inhibit the formation of blood vessels, and enhance the effectiveness of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for other diseases.
Advantages and Limitations for Lab Experiments
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for structure-activity relationship studies. It has also demonstrated potent anti-tumor activity in preclinical studies, making it a promising therapeutic agent for cancer. However, there are also limitations to using this compound in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide. One area of research is to further elucidate its mechanism of action and identify the specific targets that it inhibits. This information could be used to design more effective therapeutic agents that target specific pathways involved in cancer development and progression. Another area of research is to investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which could lead to its eventual approval as a therapeutic agent for cancer.
Synthesis Methods
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide can be synthesized through a multistep process that involves the reaction of indoline-5-sulfonamide with methylsulfonyl chloride, followed by the reaction with N-methyl-phenylamine. The resulting compound is then purified through various chromatographic techniques to obtain a pure product.
Scientific Research Applications
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer. Preclinical studies have shown that this compound has potent anti-tumor activity against various types of cancer, including breast, lung, colon, and pancreatic cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.
Properties
Molecular Formula |
C16H18N2O4S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-methyl-1-methylsulfonyl-N-phenyl-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C16H18N2O4S2/c1-17(14-6-4-3-5-7-14)24(21,22)15-8-9-16-13(12-15)10-11-18(16)23(2,19)20/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
JASKSOHNYMOYHP-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)

![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)


![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)

![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)

![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)

amino]butanoic acid](/img/structure/B299624.png)

